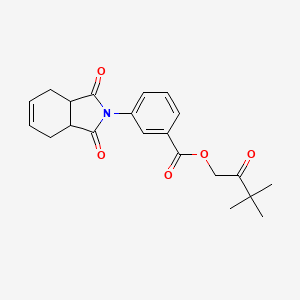

![molecular formula C24H28N2O3 B4008010 N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4008010.png)

N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions or specific condensation processes. For instance, N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide was synthesized using a multicomponent Ugi reaction, indicating a versatile approach to such complex molecules (Ganesh et al., 2016).

Molecular Structure Analysis

The crystal and molecular structure of similar compounds have been determined by X-ray diffraction techniques, revealing their conformation and intramolecular interactions. For example, detailed structural analysis has been conducted on compounds with related tricyclic and bicyclic frameworks, providing insights into the geometry and electronic structure of these molecules (Collin, Evrard, & Durant, 1986).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes reactions with sulfonyl chlorides, epoxidation, and interaction with p-nitrophenyl azide, indicating a broad range of functionalization possibilities. These reactions not only extend the chemical diversity of these compounds but also highlight their potential utility in further chemical transformations (Kas’yan et al., 2003).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, crystallinity, and thermal stability, are crucial for their application in material science and pharmaceuticals. The synthesis and characterization of derivatives show good solubility in polar organic solvents and high thermal stability, making them suitable for various applications (Yang, Hsiao, & Yang, 1999).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and stability under different conditions, are essential for the development of novel materials and drugs. The study on the reactions between carboxylic acids and p-nitrophenyl azide highlights the intricate chemical behavior and potential for generating new chemical entities (Tarabara, Bondarenko, & Kas’yan, 2009).

Applications De Recherche Scientifique

Electrophilic Aminations and Synthetic Applications

One notable application involves electrophilic aminations using oxaziridines, highlighting the ability to transfer NH groups to various nucleophiles, facilitating the synthesis of diverse compounds such as azines, hydrazines, diaziridines, and aminodicarboxylic derivatives. This methodology showcases the compound's utility in constructing complex nitrogen-containing structures, pivotal in pharmaceutical and material sciences (Andreae & Schmitz, 1991).

Advancements in Catalysis and Material Science

Research on the selective hydrogenation of phenol derivatives to cyclohexanone using palladium nanoparticles supported on mesoporous graphitic carbon nitride demonstrates the compound's significance in catalysis. This work highlights its role in the efficient synthesis of cyclohexanone, an important intermediate in the production of polyamides, underlining its industrial and environmental relevance by performing under mild conditions without additives (Wang et al., 2011).

Molecular Synthesis and Drug Development

The synthesis and characterization of derivatives related to the compound, focusing on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, have been documented. These studies are crucial for understanding the structural characteristics and potential biological applications of these derivatives, laying the groundwork for their exploration in drug development and other scientific domains (Özer et al., 2009).

Explorations in Organic Synthesis

Further research into enantioselective photocyclization reactions within inclusion crystals using optically active host compounds provides insight into the stereoselective synthesis of complex organic molecules. This research underscores the versatility of N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide related structures in facilitating controlled organic transformations, essential for the development of novel therapeutic agents and materials (Toda et al., 1993).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c27-22(25-18-9-5-2-6-10-18)19(13-15-7-3-1-4-8-15)26-23(28)20-16-11-12-17(14-16)21(20)24(26)29/h1,3-4,7-8,11-12,16-21H,2,5-6,9-10,13-14H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFNXZYBAQVKDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4C5CC(C4C3=O)C=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-thienyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4007934.png)

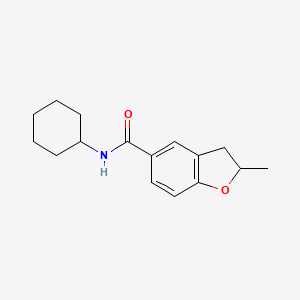

![6-(tetrahydro-2-furanylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B4007942.png)

![5-{[(4-methoxyphenyl)amino]methylene}-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007946.png)

![N-(4-chlorophenyl)-N'-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007957.png)

![3-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4007962.png)

![2-methyl-8-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2,8-diazaspiro[5.5]undecane](/img/structure/B4007968.png)

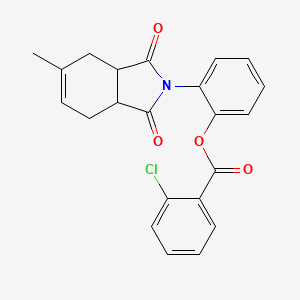

![3-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoyl]amino}benzoic acid](/img/structure/B4007980.png)

![methyl 2-{[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]amino}benzoate](/img/structure/B4007981.png)

![1,1'-(dibenzo[b,d]furan-2,8-diyldisulfonyl)dipiperidine](/img/structure/B4007985.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4008007.png)

![N-(tert-butyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4008017.png)